N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide
Description
N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic amide derivative featuring a dimethylaminophenyl group and a pyrrole moiety linked via a butanamide backbone. This compound is structurally characterized by its electron-donating dimethylamino (-N(CH₃)₂) substituent on the phenyl ring, which enhances solubility in polar solvents and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18(2)15-9-7-14(8-10-15)17-16(20)6-5-13-19-11-3-4-12-19/h3-4,7-12H,5-6,13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDDKJGXVSAOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling Using Carbodiimide Reagents
A widely adopted method involves activating the carboxylic acid group of 4-(1H-pyrrol-1-yl)butanoic acid with carbodiimide-based coupling agents. For example:
-
EDC/HOBt System : 4-(1H-Pyrrol-1-yl)butanoic acid (1.2 eq) is reacted with EDC (1.5 eq) and HOBt (1.5 eq) in dichloromethane (DCM) at 0°C for 1 hr. 4-(Dimethylamino)aniline (1.0 eq) is added, and the mixture stirred at 25°C for 12–18 hrs.
-
Yield : 72–78% after silica gel chromatography (hexane/ethyl acetate gradient).
Acyl Chloride Intermediate Route
Conversion of the carboxylic acid to its acyl chloride enhances electrophilicity:
-
Chlorination : 4-(1H-Pyrrol-1-yl)butanoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous DCM under reflux (40°C, 2 hrs). Excess reagent is removed in vacuo.
-
Amidation : The crude acyl chloride is reacted with 4-(dimethylamino)aniline (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C→25°C for 4 hrs.
Catalytic Methods for Enhanced Efficiency
The oxidative condensation protocol reported for pyridine synthesis (ACS Omega, 2019) offers inspiration for optimizing pyrrole-amide coupling:
-
Catalyst : 4,6-Dihydroxysalicylic acid (5 mol%) in DMSO with BF₃·Et₂O (10 mol%) at 100°C under air.
-
Application : While originally for pyridines, this system may facilitate pyrrole activation, reducing reaction times to 6–8 hrs with yields comparable to traditional methods.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| EDC/HOBt | DCM, 25°C, 18 hrs | 72–78 | ≥98% | Mild conditions; scalable |
| Acyl Chloride | DCM, 0–25°C, 4 hrs | 85–89 | ≥99% | High yield; minimal byproducts |
| Catalytic (DMSO/BF₃) | DMSO, 100°C, 6–8 hrs | 68–75 | ≥97% | Faster; avoids coupling agents |
Notes :
-
The acyl chloride route offers superior yields but requires stringent anhydrous conditions.
-
Catalytic methods, though less mature, align with green chemistry principles by reducing reagent waste.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 6.65 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.12 (t, J = 2.2 Hz, 2H, pyrrole-H), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂), 1.85–1.78 (m, 2H, CH₂).
-
HRMS : [M+H]⁺ calc. for C₁₆H₂₂N₃O: 272.1764; found: 272.1766.
Industrial-Scale Considerations
Patents from MSN Laboratories highlight critical factors for scalability:
Chemical Reactions Analysis
Types of Reactions: N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the butanamide core but differ in substituents, leading to distinct properties:
Key Observations :
- Substituent Impact: The dimethylamino group in the target compound likely enhances solubility compared to the chloro-substituted analog (). Conversely, the pyrazole and chromen derivatives (–4) exhibit bulkier substituents, which may improve target binding but reduce metabolic stability.
- Synthetic Complexity : The target compound’s synthesis is presumed simpler than the multi-step routes required for chromen or boronic acid-coupled analogs (e.g., ’s Suzuki coupling) .
Pharmacological and Physicochemical Data
While direct pharmacological data for the target compound are absent, comparisons with analogs suggest:
- LogP and Solubility: The dimethylamino group’s electron-donating nature may lower the logP (increased hydrophilicity) relative to the chlorobenzyl analog. This aligns with trends observed in phenyl-substituted amides .
- Thermal Stability : The crystalline forms of related butanamides (e.g., ’s patent) exhibit melting points >200°C, suggesting the target compound may also display high thermal stability .
Patent Insights
- Crystalline Forms: highlights methods for synthesizing crystalline butanamide derivatives, emphasizing the role of dimethylaminoethyl and methylthio-tetrahydropyran groups in enhancing bioavailability .
- Biological Activity : Chromen- and pyrazolo[3,4-d]pyrimidine-containing analogs () demonstrate kinase inhibitory activity, suggesting that the target compound’s pyrrole moiety could similarly interact with enzymatic active sites .
Q & A
Q. What are the optimized synthetic routes for N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Amide bond formation : React 4-(1H-pyrrol-1-yl)butanoic acid with 4-(dimethylamino)aniline using coupling agents like HATU or EDCI in DMF under inert atmosphere .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hrs). Catalysts like DMAP may improve efficiency .
Key Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | HATU > EDCI | Higher yield (75–85%) |
| Solvent | DMF > THF | Better solubility |
| Temperature | 0–25°C | Minimizes side products |
Q. How is the molecular structure of this compound validated in academic research?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N(CH₃)₂), δ 6.5–7.2 ppm (pyrrole and aromatic protons) .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons in the dimethylamino group (~40 ppm) .
- Mass Spectrometry : ESI-MS showing [M+H]⁺ ion matching the molecular formula (C₁₇H₂₂N₃O) .
- X-ray Crystallography : Resolves spatial arrangement of the pyrrole and dimethylamino groups (if crystalline forms are isolable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Discrepancies may arise from:
- Structural analogs : Bioactivity varies with substituents (e.g., fluorobenzyl vs. dimethylamino groups alter receptor binding ).
- Assay conditions : Differences in cell lines, concentrations, or incubation times.
- Example : Neurological activity in GABAergic assays (IC₅₀ 10–50 µM) vs. no activity in glutamatergic models due to receptor specificity .
Validation Steps:
Reproduce assays using standardized protocols (e.g., OECD guidelines).
Comparative studies : Test the compound alongside structurally related derivatives (e.g., N-[4-(morpholinyl)phenyl] analogs) .
Computational modeling : Docking studies to predict binding affinity to targets like ion channels or kinases .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?
Methodological Answer: Key approaches include:
- Solubility enhancement :
- Use co-solvents (PEG 400, cyclodextrins) or salt formation (hydrochloride) .
- Data : Aqueous solubility increases from <0.1 mg/mL (free base) to 2.5 mg/mL (HCl salt) .
- Metabolic stability :
- Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- In vitro testing : Microsomal stability assays (t₁/₂ > 60 mins desired) .
Q. Table: Pharmacokinetic Modifications
| Modification | Impact | Reference |
|---|---|---|
| HCl salt formation | ↑ Solubility, ↓ crystallinity | |
| Fluorinated analogs | ↑ Metabolic stability | |
| PEG-based formulations | ↑ Bioavailability (oral) |
Q. What advanced techniques elucidate the mechanism of action of this compound in neurological targets?
Methodological Answer:
- Patch-clamp electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors) .
- Western blotting : Quantify protein expression changes (e.g., BDNF or pCREB levels in neuronal cells) .
- SPR (Surface Plasmon Resonance) : Direct binding studies with purified receptors (KD values < 1 µM suggest high affinity) .
Case Study :
In GABAₐ receptor assays, the compound showed 40% inhibition at 10 µM, aligning with structural similarities to brivaracetam derivatives .
Q. How can researchers address challenges in spectral overlap during structural analysis?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., pyrrole and aromatic protons) .
- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the dimethylamino group .
- DFT calculations : Predict chemical shifts to assign ambiguous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
